molecular formula C16H14N6 B14094761 N,N-dimethyl-N'-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide

N,N-dimethyl-N'-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide

Cat. No.: B14094761
M. Wt: 290.32 g/mol
InChI Key: MTBZIJQPBHTKJC-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(4,6,8,17-tetrazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide is a heterocyclic compound characterized by a complex tetracyclic backbone containing four nitrogen atoms (tetrazatetracyclo framework) and a methanimidamide functional group. The methanimidamide moiety (N,N-dimethyl substitution) confers nucleophilic reactivity, while the tetracyclic system likely influences steric and electronic properties, impacting solubility, stability, and binding affinity.

Properties

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

N,N-dimethyl-N'-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide

InChI

InChI=1S/C16H14N6/c1-22(2)9-20-16-13-14-11(7-17-15(13)18-8-19-16)10-5-3-4-6-12(10)21-14/h3-9,21H,1-2H3

InChI Key

MTBZIJQPBHTKJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=NC2=NC=C3C4=CC=CC=C4NC3=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazatetracyclic core, followed by the introduction of the N,N-dimethylmethanimidamide group. Common reagents used in these reactions include dimethylamine, methanimidamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N-dimethyl-N’-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-Formyl-N-methyl-N´-(4-nitro)phenyltrimethylenediamine (Compound 3f)

  • Structure : Contains a trimethylenediamine backbone with formyl and nitroaryl substituents.
  • Key Differences : Lacks the tetracyclic core but shares N-methyl and amidine-like groups.
  • Analytical Data : Molecular formula C₁₁H₁₅N₃O₃ (MW 237.26), with elemental composition C: 55.69%, H: 6.37%, N: 17.71% .
  • Reactivity: Undergoes hydrolysis to yield tetrahydropyrimidinium hydroxides and amino amides, indicating susceptibility to nucleophilic attack .

3,N-Dimethyl-2-(4-phenoxyphenyl)imino-1,3-thiazolin-4-one-5-acetamide (Compound 9d)

  • Structure: Features a thiazolinone ring with phenoxyphenyl and acetamide substituents.
  • Key Differences : Incorporates a sulfur atom in the heterocycle, differing from the nitrogen-rich tetracyclic system of the target compound.
  • Spectroscopic Data :
    • ¹H NMR : Peaks at δ 2.64–3.34 (methylene and NCH₃), δ 4.42 (5-CH), and aromatic protons at δ 6.95–7.36 .
    • IR : Bands at 1722 cm⁻¹ (C=O stretch) and 1634 cm⁻¹ (C=N) .
  • Stability : Solid-state stability (mp 178–179°C) contrasts with the likely liquid or amorphous nature of the target compound .

N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide (Compound 24)

  • Structure: Contains a hydroxyimino group and nitrophenyl substituent.
  • Key Differences : Hydroxylamine-derived functional groups enhance polarity compared to the N,N-dimethyl substitution in the target compound.
  • Synthesis : Prepared via reaction with hydroxylamine hydrochloride, yielding a pale green amorphous solid .

N,N,N',N'– Tetramethyl-p-phenylenediamine Dihydrochloride

  • Structure : Aromatic diamine with tetramethyl substitution.
  • Key Differences : Simpler planar structure vs. the tetracyclic system.
  • Properties : Molecular weight 237.17 (C₁₀H₁₆N₂·2HCl), with high solubility in water due to dihydrochloride salt form .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical State Key Analytical Data Reference
Target Compound C₁₉H₂₀N₆ 332.41* Methanimidamide, tetrazatetracyclo Not reported
N-Formyl-N-methyl-N´-(4-nitro)phenyltrimethylenediamine C₁₁H₁₅N₃O₃ 237.26 Formyl, nitroaryl Oil MS: m/z 237 (M⁺)
3,N-Dimethyl-2-(4-phenoxyphenyl)imino-1,3-thiazolin-4-one-5-acetamide C₁₉H₁₉N₃O₃S 369.44 Thiazolinone, acetamide Solid (mp 178–179°C) HRMS: 369.1147 (calcd)
N,N,N',N'– Tetramethyl-p-phenylenediamine Dihydrochloride C₁₀H₁₆N₂·2HCl 237.17 Aromatic diamine Crystalline

*Estimated based on structural formula.

Reactivity and Stability

  • Hydrolysis Sensitivity : The target compound’s methanimidamide group may undergo hydrolysis similar to Compound 3f, which forms tetrahydropyrimidinium hydroxides under aqueous conditions .
  • Spectroscopic Trends : The absence of sulfur in the target compound distinguishes its IR profile from Compound 9d, which shows a strong C=O stretch at 1722 cm⁻¹ .
  • Salt Formation : Unlike the tetramethyl-p-phenylenediamine dihydrochloride , the target compound’s tetracyclic structure may limit salt formation due to steric hindrance.

Similarity Indexing and Molecular Networks

  • Tanimoto Coefficient Analysis : While direct data for the target compound are unavailable, highlights a ~70% similarity between aglaithioduline and SAHA (a hydroxamate HDAC inhibitor) using fingerprint-based methods. This approach could quantify structural similarity between the target compound and analogs like Compound 9d or 3f .
  • Molecular Networking : High-resolution MS/MS data (e.g., cosine scores >0.8) could cluster the target compound with other amidines or tetracyclic systems, as seen in .

Biological Activity

N,N-dimethyl-N'-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide is a complex organic compound with potential biological applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique tetrazatetracyclic structure which may contribute to its biological properties. The molecular formula and weight are critical for understanding its interactions within biological systems.

PropertyValue
Molecular FormulaC₁₈H₃₁N₅
Molecular Weight335.48 g/mol
IUPAC NameThis compound

Anticancer Potential

Recent studies have evaluated the anticancer properties of similar compounds with a focus on their cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Analogues of anthracyclines have shown significant cytotoxic effects against K562 cells (a human leukemia cell line), suggesting that modifications in the chemical structure can enhance efficacy against drug-resistant cancer cells .
  • Mechanism of Action : Compounds with similar structural motifs have been observed to induce DNA double-strand breaks and histone eviction in cancer cells. This dual mechanism may provide insights into the action of this compound .

Hepatocarcinogenicity

Research has indicated that N,N-dimethyl derivatives of certain compounds exhibit hepatocarcinogenic properties when administered in specific doses to mice models . These findings highlight the need for careful evaluation regarding the safety and potential toxicological effects of this compound.

Study 1: Cytotoxicity Evaluation

In a comparative study involving various anthracycline analogues:

  • Objective : To assess the cytotoxicity of modified anthracyclines against drug-resistant cell lines.
  • Results : Compounds with N,N-dimethyl substitutions showed improved cytotoxicity profiles compared to their non-methylated counterparts .

Study 2: Hepatic Tumor Induction

A study on the carcinogenic potential of N,N-dimethyl derivatives demonstrated:

  • Findings : The hepatoma multiplicity induced by these compounds was significant when administered to young mice . This indicates a potential risk associated with similar compounds.

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